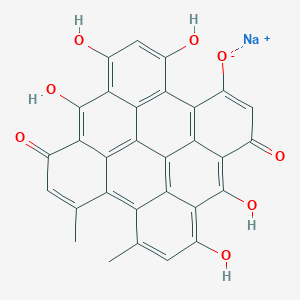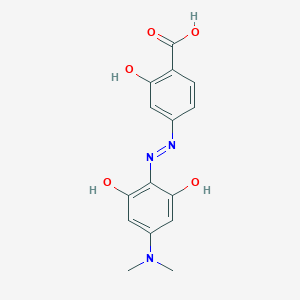
6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Fluoro-2-hydroxyphenyl)picolinic acid (5FHPPA) is a synthetic compound used in scientific research and laboratory experiments. It is a derivative of picolinic acid and has a molecular weight of 199.11 g/mol. It is a white, crystalline solid with a melting point of 152-154 °C and a boiling point of 249-250 °C. It is soluble in water and alcohol, and has a pKa of 4.17. 5FHPPA is used in a variety of scientific studies, including biochemical and physiological research, and is useful for its ability to interact with proteins and other molecules.
Applications De Recherche Scientifique
6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% is used in a variety of scientific studies and laboratory experiments. It is commonly used as a ligand in protein-ligand binding assays, and as a substrate in enzyme assays. It has also been used in studies of enzyme kinetics, and as a fluorescent probe in studies of protein-protein interactions. Additionally, 6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% is used in biochemical and physiological research, as it has been shown to interact with a variety of proteins and other molecules.
Mécanisme D'action
6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% binds to proteins and other molecules through non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The binding of 6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% to proteins and other molecules can be used to study the structure and function of proteins, as well as their interactions with other molecules.
Biochemical and Physiological Effects
6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% has been shown to interact with a variety of proteins and other molecules, including enzymes, receptors, and ion channels. It has been used in studies of enzyme kinetics and protein-protein interactions, and has been shown to modulate the activity of enzymes and ion channels. Additionally, 6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% has been used in studies of the biochemical and physiological effects of drugs, as it has been shown to interact with drug targets and modulate drug activity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% in laboratory experiments are its low cost, its ability to interact with a variety of proteins and other molecules, and its ability to modulate the activity of enzymes and ion channels. The main limitation of using 6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% is that it is not very stable in solution, and therefore must be used immediately after preparation.
Orientations Futures
The use of 6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% in laboratory experiments and scientific studies is still in its early stages, and there is much room for further research and development. Possible future directions for 6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% include its use in drug discovery and development, as well as its use in studies of enzyme kinetics and protein-protein interactions. Additionally, further research could be done to explore the biochemical and physiological effects of 6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95%, and to develop new methods for its synthesis and purification.
Méthodes De Synthèse
6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% is synthesized by a multi-step procedure involving the condensation of 2-hydroxybenzaldehyde and 5-fluoro-2-hydroxybenzaldehyde in the presence of pyridine and a catalytic amount of p-toluenesulfonic acid. The reaction is carried out at reflux temperature for 4-6 hours, and the product is purified by recrystallization from methanol.
Propriétés
IUPAC Name |
6-(5-fluoro-2-hydroxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-7-4-5-11(15)8(6-7)9-2-1-3-10(14-9)12(16)17/h1-6,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMELEBJZKASQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=C(C=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Fluoro-2-hydroxyphenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[4,4,4-trifluoro-1-(2-thienyl-1,3-butanedionato]zinc TMEDA adduct, 99%](/img/structure/B6299588.png)
![Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether](/img/structure/B6299603.png)


![5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6299625.png)







![1,2-Bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-1,1,2-2-tetrafluoroethane](/img/structure/B6299679.png)
